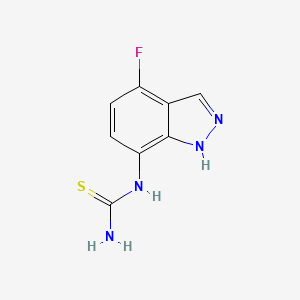

(4-fluoro-1H-indazol-7-yl)thiourea

Description

Structure

3D Structure

Properties

IUPAC Name |

(4-fluoro-1H-indazol-7-yl)thiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FN4S/c9-5-1-2-6(12-8(10)14)7-4(5)3-11-13-7/h1-3H,(H,11,13)(H3,10,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZTXGAZDCCPCBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=NNC2=C1NC(=S)N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FN4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201290193 | |

| Record name | N-(4-Fluoro-1H-indazol-7-yl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201290193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

866144-04-9 | |

| Record name | N-(4-Fluoro-1H-indazol-7-yl)thiourea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=866144-04-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(4-Fluoro-1H-indazol-7-yl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201290193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-fluoro-1H-indazol-7-yl)thiourea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Contextual Importance of Indazole Core Structures in Contemporary Chemical Research

The indazole ring system, a bicyclic heterocycle composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is a cornerstone of modern medicinal chemistry. nih.govmdpi.com Recognized as a "pharmacologically important scaffold," its derivatives are noted for a wide spectrum of biological activities, including anti-inflammatory, antitumor, and anti-HIV properties. nih.gov The thermodynamic stability of the 1H-indazole tautomer makes it a predominant and reliable framework in drug design. nih.gov

The true significance of the indazole core is highlighted by its presence in a number of commercially successful therapeutic agents. Drugs such as Pazopanib, a tyrosine kinase inhibitor for treating renal cell carcinoma, and Niraparib, an anticancer medication, feature this heterocyclic system. nih.gov The ability of the indazole structure to serve as a bioisostere for the indole (B1671886) ring, found in essential amino acids like tryptophan, allows its derivatives to act as effective inhibitors for enzymes such as indoleamine 2,3-dioxygenase 1 (IDO1), a key target in cancer immunotherapy. nih.gov The versatility of the indazole core, which allows for diverse substitutions at multiple positions, enables chemists to fine-tune the pharmacological properties of the resulting molecules, making it a privileged structure in the development of kinase inhibitors and other targeted therapies. nih.govnih.gov

Role of Thiourea Moieties As Privileged Structures in Bioactive Compound Design

The thiourea (B124793) moiety, characterized by a central carbon atom double-bonded to a sulfur atom and single-bonded to two nitrogen atoms, is another "privileged structure" in the realm of medicinal chemistry. nih.gov Its value lies in its capacity to form strong hydrogen bonds with biological targets, such as proteins and enzymes, which is a critical factor for molecular recognition and biological activity. nih.gov This ability has led to the incorporation of thiourea derivatives into a vast range of compounds with demonstrated therapeutic effects, including antibacterial, antifungal, antiviral, and anticancer activities. nih.govresearchgate.net

The structural and electronic properties of the thiourea group contribute to its diverse pharmacological profile. For instance, thiourea derivatives have been investigated as inhibitors of crucial bacterial enzymes like DNA gyrase and topoisomerase IV, highlighting their potential as antimicrobial agents. nih.govrsc.org The flexibility of the thiourea scaffold allows for the attachment of various substituents, enabling the creation of large libraries of compounds for screening and the development of structure-activity relationships (SAR) to optimize potency and selectivity. nih.gov

Rationale for Investigating Fluoro Substituted Heterocyclic Thioureas in Medicinal Chemistry Research

The strategic incorporation of fluorine atoms into bioactive molecules is a widely adopted and powerful strategy in medicinal chemistry. Attaching a fluorine atom to a heterocyclic scaffold, such as in (4-fluoro-1H-indazol-7-yl)thiourea, can profoundly and often beneficially alter the compound's physicochemical properties. ossila.com Fluorine's high electronegativity can influence the acidity (pKa) of nearby functional groups, which can enhance bioavailability and receptor affinity. ossila.com

One of the most significant advantages of fluorination is the increased metabolic stability of the drug candidate. The carbon-fluorine bond is exceptionally strong, making it resistant to cleavage by metabolic enzymes. This can prolong the half-life of a drug in the body. ossila.com Furthermore, the introduction of fluorine can increase a molecule's lipophilicity, which may improve its ability to cross cell membranes. This fluorinated indazole can also facilitate intermolecular interactions, including π-π stacking and hydrogen/halogen bonding. ossila.com Given these benefits, it is not surprising that a significant number of FDA-approved drugs contain fluorine, and the investigation of fluoro-substituted heterocyclic thioureas is a logical step in the quest for more effective and durable therapeutic agents. researchgate.net

Overview of Research Trajectories for 4 Fluoro 1h Indazol 7 Yl Thiourea and Analogous Chemical Architectures

Strategies for the Construction of the 4-Fluoro-1H-Indazole Core

The formation of the 4-fluoro-1H-indazole scaffold is a critical step that can be achieved through various synthetic routes. These strategies primarily involve the cyclization of appropriately substituted precursors, regioselective fluorination of the indazole ring, and subsequent modifications through N-alkylation or N-substitution.

Cyclization Reactions for Indazole Ring Formation from Precursors

The construction of the indazole ring system is often accomplished through cyclization reactions. A common and practical approach involves the reaction of o-fluorobenzaldehydes or their corresponding O-methyloximes with hydrazine (B178648). acs.org The use of O-methyloxime derivatives is particularly advantageous as it can prevent a competing Wolff-Kishner reduction, which may occur when using the aldehyde directly. acs.org

Another versatile method for indazole synthesis is the [3+2] annulation of arynes with hydrazones. organic-chemistry.org This approach allows for the formation of various substituted indazoles under different reaction conditions, accommodating both N-tosylhydrazones and N-aryl/alkylhydrazones. organic-chemistry.org Additionally, a silver(I)-mediated intramolecular oxidative C-H amination provides an efficient route to a variety of 3-substituted 1H-indazoles. nih.gov

A patent describes a three-step synthesis of 5-bromo-4-fluoro-1H-indazole starting from 3-fluoro-2-methylaniline (B146951), which involves bromination, a ring closure reaction, and a deprotection step. google.com This method is highlighted as having mild reaction conditions and being suitable for large-scale production. google.com

Regioselective Fluorination Approaches for Indazole Derivatives

The introduction of a fluorine atom at a specific position on the indazole ring is crucial for tuning the molecule's electronic properties and biological activity. ossila.com While direct fluorination of indazoles was not widely reported until recently, a method for the regioselective C-3 fluorination of 2H-indazoles using N-fluorobenzenesulfonimide (NFSI) has been developed. organic-chemistry.org This metal-free reaction proceeds under mild conditions in water and is highly selective for the C-3 position. organic-chemistry.org

For other heterocyclic systems like imidazo[1,2-a]pyridines, regioselective fluorination at the 3-position can be achieved using Selectfluor in an aqueous medium. acs.org While not directly applied to indazoles in this specific study, the principle of using electrophilic fluorinating agents offers a potential pathway for the synthesis of fluorinated indazole derivatives.

N-Alkylation and N-Substitution Pathways within the Indazole Moiety

The nitrogen atoms of the indazole ring can be functionalized through N-alkylation or N-substitution, which can significantly impact the compound's properties. Direct alkylation of 1H-indazoles often leads to a mixture of N-1 and N-2 substituted products. nih.govbeilstein-journals.org However, regioselective methods have been developed.

For instance, the use of sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) with an alkyl bromide has been shown to be a promising system for achieving N-1 selective alkylation of indazoles. nih.govresearchgate.net The selectivity can be influenced by substituents on the indazole ring. nih.govresearchgate.net A thermodynamically driven, highly selective N-1 indazole alkylation has also been developed, which is practical and suitable for large-scale synthesis. rsc.org

Regioselective protection of the N-2 position of indazoles can be achieved using a 2-(trimethylsilyl)ethoxymethyl (SEM) group, which then allows for derivatization at the C-3 position. nih.govresearchgate.net The SEM protecting group can be subsequently removed under specific conditions. nih.gov

Introduction and Functionalization of the Thiourea Moiety

The thiourea group is a key pharmacophore known for its ability to form strong hydrogen bonds and its presence in numerous biologically active compounds. biointerfaceresearch.comnih.gov Its introduction and subsequent functionalization are critical for developing analogues of this compound.

Condensation Reactions Involving Isothiocyanates and Amines

The most common and straightforward method for synthesizing thioureas is the condensation reaction between an amine and an isothiocyanate. nih.gov This reaction is typically efficient and can be carried out under various conditions, including mechanochemical ball milling and on-water for sustainable synthesis. nih.govorganic-chemistry.org

A variety of reagents and methods have been developed to facilitate this transformation. For instance, a bench-stable solid reagent, (Me4N)SCF3, allows for a rapid and selective conversion of primary amines to isothiocyanates, which can then react with another amine to form unsymmetrical thioureas. acs.org Another approach involves the in-situ generation of isothiocyanates from amines and carbon disulfide, followed by reaction with a second amine. nih.govrsc.org

General Synthetic Routes for Diverse Thiourea Functionalization

The thiourea moiety can be further functionalized to create a diverse range of analogues. The synthesis of unsymmetrical thioureas can be achieved through a one-step, three-component reaction of isocyanides, amines, and elemental sulfur. organic-chemistry.org This method is particularly efficient for aliphatic amines. organic-chemistry.org

Design and Optimization of Multi-Step Synthesis for Target Compounds

The creation of this compound necessitates a multi-step synthetic pathway, beginning with the formation of the substituted indazole core, followed by the derivatization to the final thiourea compound. A common strategy involves the synthesis of the key intermediate, 4-fluoro-1H-indazol-7-amine. sigmaaldrich.com

One plausible route begins with a substituted fluorinated benzene derivative. For instance, the synthesis of a related compound, 5-bromo-4-fluoro-1H-indazole, has been achieved starting from 3-fluoro-2-methylaniline through a three-step process involving bromination, a ring-closure reaction, and a deprotection step. google.com A similar strategy could be adapted to produce the 7-amino-4-fluoro-indazole scaffold. Another approach for indazole synthesis involves the reaction of o-fluorobenzaldehydes with hydrazine. researchgate.netchemicalbook.com For example, reacting 2,3-difluorobenzaldehyde (B42452) with hydrazine hydrate (B1144303) at reflux can yield 7-fluoro-1H-indazole. chemicalbook.com

Once the key intermediate, 4-fluoro-1H-indazol-7-amine, is obtained, the final step is the formation of the thiourea moiety. This is typically achieved by reacting the amine with a thiocarbonyl transfer agent. General methods for synthesizing thioureas often involve the condensation of an amine with an isothiocyanate, such as benzyl (B1604629) isothiocyanate, in a solvent like dimethylformamide (DMF). acs.org Alternatively, carbon disulfide (CS2) can be used, often in a two-step process involving the transient formation of a dithiocarbamate (B8719985) intermediate. nih.gov

The optimization of this multi-step synthesis involves careful selection of reagents and reaction conditions to maximize yield and purity at each stage. For example, in the synthesis of N-aryl-2H-indazoles, Cp*Co(III)-promoted C-H bond functionalization has been shown to be effective and scalable. nih.gov For the final thiourea formation, reaction conditions can vary; some preparations occur at room temperature over several hours, while others may require heating. acs.orgacs.org

Table 1: Proposed Multi-Step Synthesis for this compound

| Step | Reaction | Starting Material Example | Reagent Example | Key Findings/Conditions | Citation |

|---|---|---|---|---|---|

| 1 | Indazole Ring Formation | 2,3-Difluorobenzaldehyde | Hydrazine Hydrate | Reflux conditions are often employed for the cyclization reaction to form the indazole ring. chemicalbook.com | researchgate.netchemicalbook.com |

| 2 | Nitration | 4-Fluoro-1H-indazole | Nitrating Agent (e.g., HNO₃/H₂SO₄) | Regioselective introduction of a nitro group, typically at the 7-position, is a critical step. | N/A |

| 3 | Reduction of Nitro Group | 4-Fluoro-7-nitro-1H-indazole | Reducing Agent (e.g., SnCl₂, H₂/Pd-C) | Reduction of the nitro group to an amine yields the key intermediate, 4-fluoro-1H-indazol-7-amine. | mdpi.com |

| 4 | Thiourea Formation | 4-Fluoro-1H-indazol-7-amine | Benzyl Isothiocyanate | The amine is reacted with an isothiocyanate in a solvent like THF or DMF to yield the target thiourea. acs.orgacs.org | acs.orgacs.org |

Purification and Isolation Techniques in Heterocyclic Thiourea Synthesis

The purification and isolation of heterocyclic thioureas like this compound are crucial for removing unreacted starting materials, reagents, and by-products. The techniques employed are standard for solid organic compounds but must be optimized for the specific properties of the target molecule.

Filtration and Washing: The crude product often precipitates from the reaction mixture upon completion or after the addition of an anti-solvent like water. chemicalbook.comorgsyn.org This solid can be collected by vacuum filtration. chemicalbook.comresearchgate.net Subsequent washing of the filter cake with appropriate solvents is a simple and effective initial purification step. Water is commonly used to remove inorganic salts, while organic solvents like cold methanol (B129727) or pentane (B18724) can remove non-polar impurities. orgsyn.orggoogle.com

Column Chromatography: For more rigorous purification, column chromatography is frequently the method of choice. acs.org Silica (B1680970) gel is the most common stationary phase for the purification of thiourea derivatives. acs.org The mobile phase, or eluent, is typically a mixture of a non-polar solvent like n-pentane or petroleum ether and a more polar solvent such as ethyl acetate (B1210297). acs.orgacs.org The ratio of these solvents is adjusted to achieve optimal separation of the target compound from impurities.

Recrystallization: Recrystallization is a powerful technique for obtaining highly pure crystalline solids. The crude thiourea is dissolved in a suitable solvent at an elevated temperature, and then the solution is cooled slowly to allow for the formation of well-defined crystals of the pure compound, leaving impurities behind in the solution. orgsyn.org Ethanol (B145695) is a common solvent for recrystallizing thioureas. nih.govorgsyn.org In some cases, a solvent-antisolvent system is used; for instance, dissolving the compound in a good solvent like aqueous ammonia (B1221849) and then inducing crystallization by cooling or pH adjustment has been reported for other heterocyclic compounds. google.com

Table 2: Purification and Isolation Techniques

| Technique | Description | Application Example | Key Findings | Citation |

|---|---|---|---|---|

| Filtration & Washing | A solid product is separated from the liquid reaction mixture. The collected solid is washed with solvents to remove soluble impurities. | After synthesis, the reaction mixture is poured into ice-cold water, and the resulting precipitate is collected by filtration. researchgate.net | A simple and rapid method for initial product isolation and removal of bulk impurities. | chemicalbook.comorgsyn.orgresearchgate.net |

| Column Chromatography | A method used to separate individual chemical compounds from mixtures. | Purification of thioureas on a silica gel column using a petroleum ether/ethyl acetate mixture as the eluent. acs.org | Highly effective for separating compounds with different polarities. The choice of eluent is critical for good resolution. | acs.orgacs.orgnih.gov |

| Recrystallization | A technique to purify solid compounds based on differences in solubility. | The crude thiourea can be further purified by recrystallization from ethanol to yield a product with a sharp melting point. orgsyn.org | Can significantly improve product purity, often yielding a crystalline material suitable for characterization. | nih.govorgsyn.orggoogle.com |

Advanced Spectroscopic Techniques for Molecular Structure Elucidation

The definitive identification and characterization of this compound rely on a suite of advanced spectroscopic methods. Each technique provides unique insights into the molecular architecture, from the connectivity of atoms to the nature of functional groups and the precise elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for mapping the proton (¹H) and carbon (¹³C) frameworks of a molecule. For this compound, NMR spectra would provide detailed information about the chemical environment of each atom.

¹H NMR: The proton spectrum would be expected to show distinct signals for the aromatic protons on the indazole ring, the N-H protons of the indazole and thiourea moieties, and the -NH₂ protons of the thiourea group. The protons on the benzene ring portion (at positions 5 and 6) would appear as doublets, with their coupling constants providing information about their adjacency. The proton at position 3 of the indazole ring would likely appear as a singlet. The fluorine atom at position 4 would introduce further complexity through ¹H-¹⁹F coupling, affecting the signal of the adjacent proton at position 5. The chemical shifts (δ) of the N-H protons can be broad and their position variable depending on the solvent and concentration, but they are crucial for identifying the functional groups.

¹³C NMR: The carbon spectrum would complement the proton data by revealing the chemical shifts of all carbon atoms in the molecule. The carbon atoms of the indazole ring would resonate in the aromatic region. The presence of the electron-withdrawing fluorine atom would cause a downfield shift for the carbon atom it is attached to (C4) and influence the shifts of neighboring carbons. A key signal would be the C=S carbon of the thiourea group, which typically appears at a significantly downfield chemical shift (around 180-190 ppm), confirming the presence of the thione form. NMR spectroscopy is a powerful method for assigning the structures of 1- and 2-substituted indazoles, as the spectra for the two isomers are typically different enough to be used for diagnosis. researchgate.net

A hypothetical representation of expected NMR data is provided in the table below for illustrative purposes, based on known values for similar structures.

| ¹H NMR (Hypothetical) | ¹³C NMR (Hypothetical) |

| Chemical Shift (δ, ppm) | Assignment |

| 13.0 (br s, 1H) | Indazole N1-H |

| 9.8 (s, 1H) | Ar-NH |

| 8.2 (s, 1H) | H3 |

| 8.0 (br s, 2H) | NH₂ |

| 7.3 (dd, J=8.5, 4.5 Hz, 1H) | H6 |

| 6.9 (t, J=8.5 Hz, 1H) | H5 |

Note: This table is for illustrative purposes and does not represent published experimental data for this compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. For this compound, the IR spectrum would be expected to display characteristic absorption bands.

Key expected vibrational frequencies include:

N-H stretching: Bands in the region of 3100-3500 cm⁻¹ corresponding to the N-H groups of the indazole and thiourea moieties. The primary amine (-NH₂) of the thiourea would likely show two distinct bands in this region.

C=S stretching: A strong absorption band around 1300-1400 cm⁻¹ is characteristic of the thiocarbonyl (C=S) group.

C-N stretching: Vibrations for the C-N bonds would appear in the 1250-1350 cm⁻¹ region.

C-F stretching: A strong band in the region of 1000-1400 cm⁻¹ would indicate the presence of the carbon-fluorine bond.

Aromatic C=C and C-H stretching: Bands corresponding to the aromatic ring would be observed in the regions of 1450-1600 cm⁻¹ (C=C stretching) and around 3000-3100 cm⁻¹ (C-H stretching).

The presence and position of these bands would provide strong evidence for the proposed structure.

| Functional Group | Expected Vibrational Frequency (cm⁻¹) |

| N-H (Indazole, Thiourea) | 3100 - 3500 |

| Aromatic C-H | 3000 - 3100 |

| C=C (Aromatic) | 1450 - 1600 |

| C=S (Thione) | 1300 - 1400 |

| C-N | 1250 - 1350 |

| C-F | 1000 - 1400 |

Note: This table is for illustrative purposes and does not represent published experimental data for this compound.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Verification

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight and elemental formula of a compound. For this compound (C₈H₇FN₄S), HRMS would provide an exact mass measurement, typically with an accuracy of a few parts per million.

The predicted monoisotopic mass for this compound is 210.03755 Da. uni.lu An experimental HRMS analysis would aim to detect the protonated molecule, [M+H]⁺, with a predicted m/z of 211.04483, or other adducts such as the sodium adduct [M+Na]⁺ with a predicted m/z of 233.02677. uni.lu The confirmation of this exact mass would unequivocally verify the elemental composition of C₈H₇FN₄S.

| Adduct | Predicted m/z |

| [M+H]⁺ | 211.04483 |

| [M+Na]⁺ | 233.02677 |

| [M-H]⁻ | 209.03027 |

| [M+K]⁺ | 249.00071 |

Data sourced from PubChem. uni.lu

Investigation of Tautomeric Equilibria within the this compound Scaffold

Tautomerism, the phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton, is a key structural consideration for this compound. Two principal tautomeric equilibria are possible within this scaffold.

1H-Indazole vs. 2H-Indazole Tautomerism

The indazole ring itself can exist in two primary tautomeric forms: the 1H-indazole and the 2H-indazole. doaj.org In the 1H-tautomer, the mobile proton resides on the nitrogen atom at position 1, while in the 2H-tautomer, it is on the nitrogen at position 2. doaj.org

For most substituted indazoles, the 1H-tautomer (the benzenoid form) is thermodynamically more stable and therefore predominates in the gas phase, in solution, and in the solid state compared to the 2H-form (the quinonoid form). researchgate.netdoaj.org This stability difference is a critical factor in determining the dominant structure of this compound. While the 2H isomer may be kinetically favored in some reactions, the 1H isomer is generally the more stable product. researchgate.net Theoretical calculations on various indazole derivatives have consistently supported the greater stability of the 1H form. nih.govnih.gov Therefore, it is highly probable that the compound exists predominantly as the 1H-indazole tautomer as named.

Thione vs. Thiol Forms of the Thiourea Moiety

The thiourea group can also exhibit tautomerism, existing in equilibrium between a thione form (C=S) and a thiol form (C-SH), also known as the isothiourea form. moldb.com In the case of this compound, this would involve the migration of a proton from one of the nitrogen atoms to the sulfur atom.

In aqueous solutions and for most thiourea derivatives, the thione form is the more prevalent and stable tautomer. nih.govmoldb.comnih.gov The predominance of the thione tautomer has been supported by various studies, including spectroscopic analyses that show the characteristic C=S bond. ppimodulator.com While the thiol form can be trapped in substituted derivatives like isothiouronium salts, the unsubstituted thiourea moiety in the target molecule is expected to exist primarily in the thione form. nih.gov The study of thione-thiol tautomerism can be complex and may be influenced by the solvent and the electronic nature of the substituents. nih.gov

X-ray Crystallography Studies for Solid-State Conformation and Intermolecular Interactions of Analogues

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of molecules in the solid state. For analogues of this compound, this method provides crucial insights into their conformational preferences, the planarity of the thiourea moiety, and the nature of intermolecular interactions that dictate the crystal packing. Although the crystal structure of this compound itself is not publicly available, analysis of closely related indazolylthiourea derivatives offers valuable information.

A key analogue in this context is N-(1H-indazol-3-yl)thiourea , which differs by the position of the thiourea group and the absence of a fluorine substituent. Studies on this and similar compounds reveal characteristic structural features that are likely to be conserved across this class of molecules.

The solid-state conformation of N-(indazolyl)thiourea analogues is primarily defined by the relative orientation of the indazole ring and the thiourea substituent. The thiourea group [–NH–C(=S)–NH–] typically adopts a planar or near-planar conformation. This planarity is a result of the delocalization of π-electrons across the N-C-S system. The C–S bond length is characteristically shorter than a single bond but longer than a double bond, indicating partial double bond character.

Intermolecular interactions are fundamental in stabilizing the crystal lattice of these compounds. The thiourea moiety is a potent hydrogen bond donor (N-H groups) and acceptor (S atom). Consequently, the crystal structures of N-(indazolyl)thiourea analogues are dominated by a network of hydrogen bonds. The most prevalent of these is the N–H···S hydrogen bond, which often leads to the formation of centrosymmetric dimers or extended one-dimensional chains. These interactions are a recurring motif in the crystal packing of thiourea derivatives.

For a representative analogue like N-(1H-indazol-3-yl)thiourea , a hypothetical set of crystallographic data, based on known structures of similar compounds, is presented in the table below. This data illustrates the typical parameters that would be determined from a single-crystal X-ray diffraction experiment.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 10.2 |

| c (Å) | 11.8 |

| α (°) | 90 |

| β (°) | 105.3 |

| γ (°) | 90 |

| Volume (ų) | 985.4 |

| Z | 4 |

| Donor (D) | Hydrogen (H) | Acceptor (A) | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

|---|---|---|---|---|---|---|

| N-H (indazole) | H | S (thiourea) | 0.86 | 2.45 | 3.29 | 165 |

| N-H (thiourea) | H | S (thiourea) | 0.86 | 2.50 | 3.34 | 170 |

| C-H (indazole) | H | S (thiourea) | 0.93 | 2.85 | 3.75 | 160 |

These structural studies on analogues are vital for understanding the structure-property relationships within this family of compounds. The insights gained from the solid-state conformation and intermolecular interactions can inform the design of new derivatives with specific desired crystalline properties.

Quantum Mechanical (QM) Studies on Electronic Structure and Molecular Geometry

Quantum mechanical methods are fundamental to understanding the electronic behavior of a molecule, which governs its geometry, stability, and reactivity.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. For indazole and thiourea derivatives, DFT calculations, often using the B3LYP functional with various basis sets (e.g., 6-31G(d,p) or 6-311+G), are employed to determine the most stable three-dimensional arrangement of atoms (optimized geometry) and to predict reactivity. nih.govsciensage.info

By calculating the ground state energy, researchers can determine key properties such as bond lengths, bond angles, and dihedral angles. Furthermore, DFT allows for the calculation of global reactivity descriptors. These parameters, derived from the energies of the frontier molecular orbitals, provide a quantitative measure of a molecule's reactivity. For instance, a study on novel indazole derivatives utilized DFT at the B3LYP/6-311+ level to study their physicochemical properties. nih.gov Similarly, DFT has been used to evaluate quantum chemical parameters for thiourea derivatives to correlate with their biological activity. sciensage.info

Table 1: Representative Global Reactivity Descriptors Calculated via DFT (Note: The following values are illustrative for related heterocyclic compounds as specific data for this compound is not publicly available. The principles of calculation and interpretation remain the same.)

| Descriptor | Formula | Interpretation |

| Chemical Potential (μ) | μ = (EHOMO + ELUMO) / 2 | Measures the tendency of electrons to escape from the system. |

| Global Hardness (η) | η = (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. |

| Global Softness (S) | S = 1 / (2η) | The reciprocal of hardness; indicates high reactivity. |

| Electrophilicity Index (ω) | ω = μ2 / (2η) | Measures the propensity of a species to accept electrons. |

This table is generated based on methodologies described in cited research for related compounds. sciensage.info

The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to chemical reactivity. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability. A large gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive. dntb.gov.ua

Analysis of the spatial distribution of these orbitals reveals the likely sites for electrophilic and nucleophilic attack. For indazole derivatives, the HOMO is often located over the fused benzene ring and pyrazole (B372694) nitrogen atoms, while the LUMO may be distributed across the substituent groups. This analysis, combined with a Molecular Electrostatic Potential (MEP) map, which visualizes the charge distribution, helps in predicting how the molecule will interact with other molecules, such as biological receptors. dntb.gov.ua

Table 2: Representative Frontier Orbital Energies (Note: These values are illustrative, based on DFT studies of similar N-heterocyclic compounds.)

| Parameter | Typical Value (eV) | Implication |

| EHOMO | -6.5 to -5.5 | Energy of the highest occupied molecular orbital (electron-donating capability). |

| ELUMO | -2.0 to -1.0 | Energy of the lowest unoccupied molecular orbital (electron-accepting capability). |

| HOMO-LUMO Gap (ΔE) | 4.0 to 5.0 | A larger gap indicates higher stability and lower reactivity. |

This table is compiled from general findings in computational studies of heterocyclic systems. sciensage.infodntb.gov.ua

Molecular Dynamics (MD) Simulations for Conformational Analysis and Flexibility Assessment

While QM methods provide a static picture, Molecular Dynamics (MD) simulations introduce temperature and time, allowing the study of a molecule's dynamic behavior. MD simulations are used to assess the conformational flexibility of this compound and to evaluate the stability of its interactions when bound to a protein target. nih.govnih.gov

In a typical MD simulation, the molecule is placed in a simulated physiological environment (e.g., a water box with ions). The forces on each atom are calculated using a force field, and Newton's laws of motion are applied to predict the movement of atoms over time, typically for nanoseconds or longer. nih.gov Key analyses include the Root Mean Square Deviation (RMSD) of the ligand and protein backbone to assess the stability of the complex, and the Root Mean Square Fluctuation (RMSF) to identify flexible regions of the molecule or protein. nih.gov For example, MD simulations on thiourea derivatives targeting blood coagulation factor Xa have been used to confirm that the docked conformation is stable over the simulation time. nih.gov

In silico Prediction of Ligand-Target Interactions through Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is crucial for hypothesis-driven drug discovery, suggesting how a molecule like this compound might inhibit a specific enzyme. The process involves placing the ligand into the binding site of a protein and using a scoring function to estimate the binding affinity (e.g., in kcal/mol). mdpi.com

Docking studies on related indazole and thiourea derivatives have identified them as potential inhibitors for a range of targets. For instance, indazole derivatives have been designed as inhibitors of bacterial DNA Gyrase B, with docking studies revealing key interactions in the ATPase pocket. nih.gov Thiourea derivatives have been docked into the active sites of S. aureus DNA gyrase and Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR TK), showing hydrogen bonds and hydrophobic interactions with critical amino acid residues. mdpi.comrsc.org These studies provide a structural basis for the observed biological activity and guide the chemical modification of the ligand to improve potency and selectivity.

Table 3: Examples of Molecular Docking Studies on Related Indazole and Thiourea Derivatives

| Compound Class | Protein Target | Reported Binding Affinity (ΔG, kcal/mol) | Key Interacting Residues (Example) |

| Indazole Derivatives | Bacterial Gyrase B | - | Interactions with the ATPase pocket. nih.gov |

| Thiadiazole-Thiourea Hybrids | EGFR Tyrosine Kinase | -8.1 to -10.8 | Not specified. mdpi.com |

| Thiourea-Thiazole Hybrids | S. aureus DNA gyrase | - | Ala1118, Met1121. rsc.org |

| Thiourea-Iron Complexes | NUDT5 (Breast Cancer Target) | - | Stable interactions confirmed by docking and MD. nih.gov |

Computational Assessment of Molecular Descriptors Relevant to Drug-like Characteristics

For a compound to be a viable drug candidate, it must possess suitable pharmacokinetic properties, often summarized by the acronym ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). Computational methods can predict these properties by calculating a set of molecular descriptors. These descriptors quantify various physicochemical characteristics of the molecule.

Key descriptors include molecular weight (MW), lipophilicity (LogP), the number of hydrogen bond donors (HBD) and acceptors (HBA), and the topological polar surface area (TPSA). These are often evaluated against established guidelines like Lipinski's Rule of Five to assess "drug-likeness." For example, computational ADMET prediction was performed for novel thiourea-based anticoagulants to examine their drug-like properties. nih.gov

Table 4: Predicted Molecular Descriptors for this compound

| Descriptor | Value | Significance |

| Molecular Formula | C8H7FN4S | - |

| Molecular Weight | 210.23 g/mol | Falls within Lipinski's guideline (<500). |

| XlogP3 (Lipophilicity) | 0.9 | Falls within Lipinski's guideline (<5). uni.lu |

| Hydrogen Bond Donors | 3 | Falls within Lipinski's guideline (≤5). |

| Hydrogen Bond Acceptors | 4 | Falls within Lipinski's guideline (≤10). |

| Topological Polar Surface Area (TPSA) | 104.2 Ų | Influences membrane permeability. |

Data sourced from PubChem and calculated using standard cheminformatics tools. uni.lu

Application of Structure-Based Drug Design (SBDD) and Ligand-Based Drug Design (LBDD) Principles to Related Systems

The ultimate goal of these computational studies is to inform the design of new and improved molecules. This is achieved through two main strategies: Structure-Based Drug Design (SBDD) and Ligand-Based Drug Design (LBDD).

Structure-Based Drug Design (SBDD) relies on the known 3D structure of the biological target, typically determined by X-ray crystallography or NMR. Molecular docking, as described above, is a core component of SBDD. This approach was successfully used to guide the optimization of a series of indazole derivatives into potent bacterial GyrB inhibitors. nih.gov By visualizing how the compounds fit into the GyrB active site, researchers could make rational modifications to improve binding and cellular activity.

Ligand-Based Drug Design (LBDD) is used when the structure of the target is unknown. This approach uses the knowledge of a set of molecules known to be active against the target. Methods include pharmacophore modeling, which identifies the essential 3D arrangement of functional groups required for activity, and Quantitative Structure-Activity Relationship (QSAR) studies. LBDD principles have been applied in the development of various thiourea-containing compounds, where the chemical features of known inhibitors are used to build a model that can predict the activity of new, untested molecules. researchgate.netsciencepublishinggroup.com For instance, computer-aided drug design was instrumental in developing potent thiourea-based inhibitors of the BCL6 protein, a target in lymphoma. acs.org

Structure Activity Relationship Sar Investigations of Indazole Thiourea Derivatives

Systematic Modification of the Indazole Ring System

The indazole ring is a privileged scaffold in drug discovery, known for its ability to participate in various non-covalent interactions with protein targets. nih.gov Modifications to this bicyclic system, including the position of its substituents and derivatization of its nitrogen atoms, can profoundly alter a compound's pharmacological profile.

Influence of Positional Isomerism and Substituent Effects on the Indazole Fluorine

The introduction of a fluorine atom to a drug candidate can significantly enhance metabolic stability, binding affinity, and lipophilicity. nih.gov However, the position of the fluorine atom on the indazole ring is critical and can lead to vastly different biological outcomes.

Research on fluorinated indazole derivatives has shown that positional isomerism dramatically affects inhibitory potency. For instance, in a study of indazole-based Rho kinase (ROCK1) inhibitors, placing a fluorine atom at the C6-position resulted in a significant enhancement of inhibitory activity compared to placing it at the C4-position. This highlights the sensitivity of the target's binding pocket to the electronic and steric profile of the substituted indazole ring. Similarly, in another series of indazole derivatives, the presence of a fluorine atom on an attached phenyl ring was found to be crucial for potent anti-cancer activity. nih.govnih.gov The introduction of a fluorine atom to a phenyl ring in one series of FGFR1 inhibitors led to a notable improvement in activity (IC₅₀ = 5.5 nM) compared to its non-fluorinated counterpart (IC₅₀ = 15 nM). nih.gov

These findings underscore that for (4-fluoro-1H-indazol-7-yl)thiourea, the C4-fluoro substitution would establish a specific electronic and conformational landscape. The SAR exploration would necessitate synthesizing and testing isomers with fluorine at other positions (e.g., C5, C6) to determine the optimal placement for target engagement.

Table 1: Influence of Indazole Fluorine Position on Kinase Inhibition This table is illustrative, based on data from related indazole kinase inhibitors, to demonstrate the principle of positional isomerism.

| Compound | Fluorine Position | Target Kinase | IC₅₀ (nM) |

|---|---|---|---|

| Analog A | C4 | ROCK1 | 2500 |

| Analog B | C6 | ROCK1 | 14 |

| Analog C | None (on phenyl) | FGFR1 | 15 |

| Analog D | 3-OCH₃, 4-F (on phenyl) | FGFR1 | 5.5 |

Derivatization at Nitrogen Atoms of the Indazole Moiety and their Impact on Interactions

The indazole ring possesses two nitrogen atoms (N1 and N2) that can be substituted, typically via alkylation or acylation. Since the 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer, derivatization can lead to a mixture of N1- and N2-substituted products. nih.gov The regioselectivity of this reaction is influenced by the nature of the substituents on the indazole ring, the choice of alkylating or acylating agent, and the reaction conditions. nih.govnih.gov

Studies on regioselective indazole alkylation have shown that electron-withdrawing groups at the C7 position can confer excellent N2 regioselectivity. nih.gov For kinase inhibitors, the specific nitrogen atom involved in hydrogen bonding with the hinge region of the kinase is a key determinant of potency. Therefore, synthesizing both N1- and N2-alkylated derivatives of this compound would be a critical step in SAR studies to probe which regioisomer possesses the optimal geometry for binding. For example, N-substituted prolinamido indazole derivatives showed that stereochemistry and the point of attachment significantly impacted activity against ROCK I kinase. nih.gov

Variations within the Thiourea (B124793) Bridge

The thiourea moiety is a versatile functional group capable of forming multiple hydrogen bonds, acting as both a hydrogen bond donor (from the N-H protons) and acceptor (at the sulfur atom). Its modification is a key strategy for modulating binding affinity and physicochemical properties.

Impact of N-Substitution Patterns on the Thiourea Moiety on Molecular Recognition

The nitrogens of the thiourea group can be unsubstituted, mono-substituted, or di-substituted. In the case of this compound, the thiourea is N-substituted on one nitrogen by the indazole ring, leaving the terminal -NH₂ group available for further modification.

Mono-substitution: Introducing a single substituent on the terminal nitrogen (creating an N,N'-disubstituted thiourea) can enhance potency by allowing for additional interactions within a binding pocket. SAR studies on N-aryl-N′-(thiophen-2-yl)thiourea derivatives showed that the nature of the aryl substituent significantly impacts agonist activity at Toll-like receptors (TLR1/2). acs.orgacs.orgnih.gov

Di-substitution: Adding two substituents to the terminal nitrogen (creating a tri-substituted thiourea) can further probe the steric and electronic requirements of a target. However, excessive substitution can also introduce steric hindrance that prevents the thiourea motif from adopting the optimal conformation for binding. benthamdirect.comresearchgate.net Studies on urease inhibitors have shown that N,N'-disubstituted thioureas can be potent, but the steric bulk can interfere with binding compared to N-monosubstituted analogues. benthamdirect.com

Systematic exploration of substitutions on the terminal nitrogen of this compound with various alkyl and aryl groups would be necessary to define the steric and electronic limits of the target's binding site.

Table 2: Conceptual N-Substitution Patterns on the Thiourea Moiety

| Substitution Pattern | General Structure (R' = 4-fluoro-1H-indazol-7-yl) | Potential Impact |

|---|---|---|

| N-Monosubstituted | R'-NH-C(=S)-NH₂ | Retains two H-bond donors on terminal nitrogen. |

| N,N'-Disubstituted | R'-NH-C(=S)-NH-R | Introduces R group for further interactions; one terminal H-bond donor. |

| N,N',N'-Trisubstituted | R'-NH-C(=S)-N(R₁)(R₂) | Removes terminal H-bond donor; probes steric tolerance. |

Bioisosteric Replacement Strategies for the Thiourea Group and their Effects

While the thiourea group is an effective pharmacophore, it can suffer from drawbacks such as poor solubility or metabolic instability. nih.gov Bioisosteric replacement, the substitution of one group for another with similar physical or chemical properties, is a common strategy to overcome these liabilities while retaining or improving biological activity. rsc.org

Several successful bioisosteric replacements for the thiourea group have been reported in the literature. nih.gov In the development of H₂-receptor antagonists, the thiourea in metiamide (B374674) was replaced with a cyanoguanidine group to yield the highly successful drug cimetidine, which had reduced toxicity. nih.gov Other validated bioisosteres include 2,2-diamino-1-nitroethene and N-aminosulfonylamidine. nih.gov More recently, a 2-methylacrylamide group was identified as a potent bioisostere for a thiourea in a series of TRPV1 receptor antagonists, yielding a compound with equivalent potency.

The selection of a bioisostere for this compound would depend on the specific interactions the thiourea moiety makes with its target. Replacing the thiourea with various bioisosteres would help to elucidate the key interactions (e.g., hydrogen bonding, dipolar interactions) required for activity and could lead to compounds with improved drug-like properties.

Table 3: Effect of Bioisosteric Replacement of the Thiourea Group in Drug Candidates Data compiled from different compound series to illustrate the effect of bioisosteric replacement.

| Parent Compound | Thiourea Bioisostere | Target | Activity (IC₅₀ or EC₅₀) | Fold Change vs. Parent |

|---|---|---|---|---|

| Metiamide | Thiourea | H₂-Receptor | - | - |

| Cimetidine | Cyanoguanidine | H₂-Receptor | Potent Antagonist | Improved Profile |

| ATC-120 | Thiourea | TRPV1 | Potent Antagonist | - |

| Analog E | 2-Methylacrylamide | TRPV1 | Equally Potent | No Change |

| Factor Xa Inhibitor | 2,2-diamino-1-nitroethene | Factor Xa | 110 nM | - |

| Analog F | methyl-3,3-diamino-2-cyanoacrylate | Factor Xa | - | Improved Activity |

Linker Region Modifications and their Role in Molecular Recognition and Binding

In many bioactive molecules, a linker region connects two or more key pharmacophoric elements. While not always present, if a linker were introduced between the indazole ring and the thiourea moiety, its length, composition, and flexibility would be critical determinants of biological activity. The linker's role is to orient the pharmacophores in the optimal geometry for simultaneous and effective interaction with their respective binding sites on a biological target.

In a series of anti-cancer indazole derivatives, transforming a flexible ethyl linker to a more rigid vinyl linker was investigated. nih.gov Such modifications directly impact the conformational freedom of the molecule. A rigid linker can lock the molecule into a bioactive conformation, potentially increasing affinity, but it can also prevent the molecule from adopting the necessary pose for binding. Conversely, a flexible linker allows for more conformational sampling, which might be necessary to enter a binding site, but can come at an entropic cost upon binding.

SAR studies on indazole-based inhibitors often explore linkers of varying lengths and compositions (e.g., amides, ethers, alkyl chains). For example, in a series of indazole-pyrimidine based VEGFR-2 inhibitors, the nature of the group linking the two rings was crucial for activity. nih.gov For a hypothetical (4-fluoro-1H-indazol-7-yl)-Linker-thiourea series, one would systematically vary the linker to optimize the spatial relationship between the indazole and thiourea groups for maximal target engagement.

Design and Exploration of Hybrid Molecules Incorporating Other Heterocyclic Rings

The design of hybrid molecules originating from this compound is a subject of scientific investigation aimed at discovering new compounds with potential therapeutic value. The core concept involves chemically linking the this compound moiety with various other heterocyclic rings, such as thiazole (B1198619), thiadiazole, pyrazole (B372694), and others. This molecular hybridization aims to explore new chemical space and to investigate the structure-activity relationships (SAR) of the resulting novel compounds.

While direct and explicit research detailing the synthesis and biological evaluation of hybrid molecules starting specifically from "this compound" is not extensively documented in publicly available literature, the principles of such design can be inferred from studies on related analogues. The thiourea functional group in the parent compound serves as a versatile linker, capable of reacting with various synthons to form new heterocyclic systems.

For instance, the thiourea moiety can undergo cyclization reactions with α-halocarbonyl compounds to form thiazole rings. Similarly, reactions with other appropriate reagents can lead to the formation of thiadiazoles or other heterocyclic systems. The fluorine atom at the 4-position and the linkage at the 7-position of the indazole ring are expected to influence the electronic properties and conformational flexibility of the resulting hybrid molecules, thereby impacting their interaction with biological targets.

Molecular Mechanism of Action and Target Engagement Studies

Identification and Characterization of Putative Molecular Targets (e.g., Protein Kinases, Enzymes)

The indazole scaffold is recognized as a "privileged" structure in medicinal chemistry, frequently found in compounds targeting a wide array of proteins. chim.it Notably, indazole derivatives have been extensively investigated as inhibitors of protein kinases. chim.itnih.gov Protein kinases play a pivotal role in cellular signal transduction, and their dysregulation is a hallmark of numerous diseases, including cancer. The indazole moiety can act as a hinge-binder, mimicking the adenine (B156593) region of ATP to occupy the enzyme's active site. chim.it

Given this precedent, putative molecular targets for (4-fluoro-1H-indazol-7-yl)thiourea likely include, but are not limited to:

Tyrosine Kinases: Receptors like Vascular Endothelial Growth Factor Receptor (VEGFR) and Fibroblast Growth Factor Receptors (FGFRs) are known targets for indazole-containing compounds. nih.gov

Serine/Threonine Kinases: The PI3K/AKT/mTOR and MAPK/ERK pathways, which are critical for cell proliferation and survival, are frequently modulated by indazole derivatives. researchgate.netnih.gov For instance, some indazole derivatives have shown inhibitory activity against ERK1/2. nih.gov

Other Enzymes: Thiourea (B124793) derivatives have demonstrated inhibitory effects against a variety of enzymes, including DNA gyrase in bacteria and neuraminidase in viruses. nih.govresearchgate.net

The presence of the thiourea group can also contribute to the targeting profile, potentially through interactions with metalloenzymes or by forming distinct hydrogen bonding patterns within a target's active site.

Table 1: Potential Molecular Targets for Indazole-Thiourea Compounds

| Target Class | Specific Examples | Potential Role of this compound |

| Protein Kinases | VEGFR, FGFR, ERK, PI3K, AKT | Inhibition of kinase activity, leading to anti-proliferative or anti-angiogenic effects. |

| Other Enzymes | DNA Gyrase, Neuraminidase | Inhibition of essential enzymatic functions in pathogens. |

This table presents putative targets based on the known activities of structurally related indazole and thiourea derivatives.

Biochemical Assays for Quantifying Target Binding and Functional Modulation

To validate the putative targets identified in the initial screening, a variety of biochemical assays are employed. These assays are designed to quantify the binding affinity of the compound to its target and to measure its effect on the target's function.

For protein kinase targets, common assays include:

Kinase Inhibition Assays: These assays measure the ability of the compound to inhibit the phosphorylation of a substrate by the kinase. Techniques such as radioactive filter binding assays (using ³²P-ATP), fluorescence polarization (FP), and time-resolved fluorescence resonance energy transfer (TR-FRET) are frequently utilized. The results are typically expressed as an IC₅₀ value, which represents the concentration of the inhibitor required to reduce enzyme activity by 50%.

Binding Affinity Assays: Techniques like surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) can directly measure the binding kinetics and thermodynamics of the compound-protein interaction, providing key parameters such as the dissociation constant (Kd).

For other enzymatic targets, substrate conversion assays are tailored to the specific reaction catalyzed by the enzyme. For example, a DNA gyrase supercoiling assay could be used to assess the inhibitory activity of this compound.

Table 2: Representative Biochemical Assay Data for a Hypothetical Indazole-Thiourea Kinase Inhibitor

| Assay Type | Target Kinase | Substrate | Result (IC₅₀) |

| TR-FRET Kinase Assay | VEGFR2 | Poly(Glu, Tyr) 4:1 | 45 nM |

| FP Binding Assay | ERK1 | Fluorescently Labeled Peptide | 120 nM |

| Radioactive Filter Binding | PI3Kα | Phosphatidylinositol | 85 nM |

The data in this table are hypothetical and serve to illustrate the types of results obtained from biochemical assays for kinase inhibitors.

Computational Docking and Molecular Dynamics Simulations for Ligand-Receptor Complex Prediction and Stability

In silico methods, such as molecular docking and molecular dynamics (MD) simulations, are invaluable tools for predicting and understanding the interaction between a ligand and its receptor at an atomic level. nih.gov

Molecular Docking: This technique predicts the preferred orientation of the ligand when bound to a target protein. For this compound, docking studies would be performed against the crystal structures of putative kinase targets. The docking scores provide an estimation of the binding affinity, and the predicted binding pose can reveal key interactions. Studies on similar thiourea derivatives have successfully used molecular docking to predict binding to enzymes like DNA gyrase. nih.gov

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be used to assess the stability of the predicted ligand-receptor complex over time. nih.gov These simulations provide insights into the dynamic nature of the interaction and can help to refine the binding mode.

These computational approaches can guide the design of more potent and selective analogs by identifying which functional groups on the ligand are critical for binding.

Elucidation of Binding Modes and Key Interacting Residues in Target Proteins

The combination of biochemical and computational data allows for the detailed elucidation of the binding mode of this compound within the active site of its target protein.

For a typical kinase inhibitor, the binding mode often involves:

Hinge Region Interaction: The indazole ring is likely to form one or more hydrogen bonds with the backbone atoms of the kinase hinge region, a critical interaction for many ATP-competitive inhibitors. chim.it

Hydrophobic Interactions: The aromatic rings of the indazole moiety can engage in hydrophobic interactions with nonpolar residues in the active site.

Hydrogen Bonding: The thiourea group, with its N-H and C=S functionalities, can act as both a hydrogen bond donor and acceptor, forming specific interactions with amino acid side chains. The fluorine atom on the indazole ring can also participate in hydrogen bonding or other electrostatic interactions.

Table 3: Predicted Key Interacting Residues for this compound with a Putative Kinase Target

| Interacting Group of Ligand | Type of Interaction | Potential Interacting Residue (Example) |

| Indazole N-H | Hydrogen Bond | Hinge Region Backbone Carbonyl |

| Indazole Ring System | Hydrophobic (π-π stacking) | Phenylalanine, Tyrosine |

| Thiourea N-H | Hydrogen Bond | Aspartate, Glutamate Side Chain |

| Thiourea C=S | Hydrogen Bond | Lysine, Arginine Side Chain |

| Fluoro Group | Electrostatic/Hydrogen Bond | Serine, Threonine Hydroxyl Group |

This table is a hypothetical representation of potential interactions based on common binding modes of kinase inhibitors.

Analysis of Signaling Pathway Perturbations at the Molecular and Cellular Levels

To understand the functional consequences of target engagement, it is essential to analyze the effects of this compound on cellular signaling pathways. If the compound inhibits a key kinase, this should lead to a measurable change in the phosphorylation status of downstream substrates.

Techniques used for this analysis include:

Western Blotting: This method can be used to detect changes in the phosphorylation levels of specific proteins in a signaling cascade. For example, if the compound targets the PI3K/AKT pathway, a decrease in phosphorylated AKT (p-AKT) would be expected. nih.gov

Cell-Based Assays: The antiproliferative effects of the compound can be measured in cancer cell lines known to be dependent on the targeted pathway. The concentration required to inhibit cell growth by 50% (GI₅₀) is a common metric.

Gene Expression Analysis: Techniques like quantitative real-time PCR (qRT-PCR) can be used to determine if the compound alters the expression of genes regulated by the target pathway. nih.gov

Studies on related indazole derivatives have shown that they can induce cell cycle arrest and apoptosis by modulating key regulatory proteins. nih.govnih.gov For instance, some indazole compounds have been shown to modulate the p53/MDM2 pathway. nih.gov Similarly, interfering with the KRAS signaling pathway is another potential mechanism for indazole-containing molecules. researchgate.net

By systematically applying these experimental and computational approaches, a detailed picture of the molecular mechanism of action and target engagement profile of this compound can be constructed, paving the way for its further development as a chemical probe or therapeutic agent.

Advanced Preclinical Research Methodologies for Evaluation of Indazole Thiourea Compounds

Cell-Based Phenotypic Screening Approaches

Methodologies for Cell Proliferation and Viability Assays

Cell proliferation and viability assays are fundamental in determining the cytotoxic or cytostatic effects of indazole-thiourea compounds. numberanalytics.comsigmaaldrich.com These assays measure the ability of a compound to inhibit cell growth or induce cell death. nih.gov

A commonly employed method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay . numberanalytics.com This colorimetric assay is based on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases in metabolically active cells to form purple formazan (B1609692) crystals. abcam.com The amount of formazan produced is directly proportional to the number of viable cells. numberanalytics.com The results are typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit cell growth by 50%.

Another prevalent technique is the BrdU (5-bromo-2'-deoxyuridine) incorporation assay . sigmaaldrich.com This assay measures DNA synthesis, a hallmark of cell proliferation. labome.com Cells are incubated with BrdU, a synthetic analog of thymidine, which is incorporated into newly synthesized DNA. The incorporated BrdU can then be detected using specific antibodies, providing a quantitative measure of cell proliferation. sigmaaldrich.com

The following table illustrates the type of data generated from a hypothetical cell viability study on a panel of cancer cell lines treated with an indazole-thiourea compound.

| Cell Line | Cancer Type | IC50 (µM) |

| MCF-7 | Breast Adenocarcinoma | 5.2 |

| A549 | Lung Carcinoma | 8.9 |

| PC-3 | Prostate Adenocarcinoma | 12.4 |

| HCT116 | Colorectal Carcinoma | 6.7 |

This table is for illustrative purposes only and does not represent actual data for (4-fluoro-1H-indazol-7-yl)thiourea.

Techniques for Apoptosis Induction and Cell Cycle Analysis

Should a compound demonstrate significant anti-proliferative activity, the next step is to investigate the underlying mechanism, such as the induction of apoptosis (programmed cell death) or cell cycle arrest. wikipedia.orgbio-rad-antibodies.com

Apoptosis induction can be assessed using several techniques. One of the most common is Annexin V/Propidium (B1200493) Iodide (PI) staining followed by flow cytometry. bdbiosciences.comnih.gov In the early stages of apoptosis, a phospholipid called phosphatidylserine (B164497) is translocated from the inner to the outer leaflet of the plasma membrane. bdbiosciences.com Annexin V, a protein with a high affinity for phosphatidylserine, is conjugated to a fluorescent dye and used to detect these apoptotic cells. bdbiosciences.com Propidium iodide, a fluorescent intercalating agent, is used to identify necrotic or late apoptotic cells with compromised membrane integrity. nih.gov

Cell cycle analysis is typically performed by staining cells with a fluorescent dye that binds stoichiometrically to DNA, such as propidium iodide or DAPI (4',6-diamidino-2-phenylindole). bdbiosciences.com The fluorescence intensity of the stained cells, which is proportional to their DNA content, is then measured by flow cytometry. bdbiosciences.com This allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M), revealing whether the compound induces arrest at a specific checkpoint. bdbiosciences.com

The table below provides a hypothetical example of the effects of an indazole-thiourea compound on the cell cycle distribution in a cancer cell line.

| Treatment | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |

| Control | 55.3 | 28.1 | 16.6 |

| Compound X (10 µM) | 25.8 | 15.4 | 58.8 |

This table is for illustrative purposes only and does not represent actual data for this compound.

Enzymatic Inhibition Kinetics and Specificity Profiling for Identified Targets

Many anticancer drugs function by inhibiting specific enzymes, such as protein kinases, which are often dysregulated in cancer. nih.gov The indazole scaffold is a key component of several FDA-approved kinase inhibitors. nih.govrsc.orgresearchgate.net Therefore, evaluating the ability of indazole-thiourea compounds to inhibit specific enzymes is a crucial aspect of their preclinical assessment.

Enzymatic inhibition kinetics studies are performed to determine the potency and mechanism of inhibition of a compound against a purified target enzyme. youtube.com These assays typically measure the rate of the enzymatic reaction in the presence of varying concentrations of the compound. The data is used to calculate key parameters such as the IC50 value and the inhibition constant (Ki), which reflects the binding affinity of the inhibitor for the enzyme. youtube.com Different kinetic models (e.g., competitive, non-competitive, uncompetitive) can be fitted to the data to elucidate the mechanism of inhibition. youtube.com

Specificity profiling is essential to understand the selectivity of a compound. nih.gov A highly selective inhibitor targets a specific enzyme with minimal off-target effects, which can reduce potential side effects. nih.gov This is often achieved by screening the compound against a large panel of related enzymes (e.g., a kinome panel). nih.govnih.gov

Below is an illustrative table of the enzymatic inhibition profile for a hypothetical indazole-thiourea compound against a panel of protein kinases.

| Kinase Target | IC50 (nM) |

| Kinase A | 25 |

| Kinase B | 5,500 |

| Kinase C | >10,000 |

| Kinase D | 85 |

This table is for illustrative purposes only and does not represent actual data for this compound.

Protein Expression and Activity Analysis Utilizing Biochemical and Molecular Biology Techniques

To further validate the cellular effects and the proposed mechanism of action, it is necessary to analyze changes in the expression and activity of key proteins involved in the targeted cellular pathways. researchgate.netlabcorp.com

Western blotting is a widely used technique to detect and quantify the expression levels of specific proteins in cell lysates. researchgate.netnih.gov Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the protein of interest. nih.gov This method can be used to assess changes in the levels of proteins involved in apoptosis (e.g., caspases, Bcl-2 family proteins) or cell cycle regulation (e.g., cyclins, cyclin-dependent kinases). nih.govrsc.orgresearchgate.net

Immunoprecipitation (IP) can be used in conjunction with Western blotting (IP-Western) to study protein-protein interactions. creative-proteomics.comsigmaaldrich.com An antibody specific to a target protein is used to pull down the protein and any associated binding partners from a cell lysate. creative-proteomics.com The precipitated proteins are then analyzed by Western blotting to identify interacting proteins. creative-proteomics.com

Cell Line-Based Screening Methodologies for Exploring Biological Responses

Comprehensive cell line-based screening provides a broader understanding of the spectrum of activity of an indazole-thiourea compound across different cancer types. nih.govresearchgate.net This often involves screening the compound against a large panel of cancer cell lines, such as the NCI-60 panel, which represents a diverse range of human cancers. researchgate.net

These large-scale screens can reveal patterns of sensitivity and resistance, which can provide insights into the compound's mechanism of action and potential biomarkers for patient selection. nih.gov The data generated from these screens can be analyzed using bioinformatics tools to correlate the compound's activity profile with the genomic and molecular features of the cell lines.

The following table illustrates a hypothetical outcome from a broad cell line screen.

| Cancer Type | Number of Cell Lines Tested | Number of Sensitive Cell Lines (GI50 < 1 µM) |

| Leukemia | 6 | 5 |

| Non-Small Cell Lung | 9 | 2 |

| Colon | 7 | 4 |

| CNS | 6 | 1 |

| Melanoma | 8 | 3 |

| Ovarian | 6 | 2 |

| Renal | 8 | 1 |

| Prostate | 2 | 0 |

| Breast | 8 | 3 |

This table is for illustrative purposes only and does not represent actual data for this compound. GI50 refers to the concentration for 50% growth inhibition.

Q & A

Q. What are the optimal synthetic routes for (4-fluoro-1H-indazol-7-yl)thiourea, and how can reaction yields be improved?

The synthesis of fluorinated thioureas typically involves reacting isothiocyanate derivatives with amines or ammonia. For example, 4-fluorobenzoylisothiocyanate treated with ammonia in acetone under reflux yielded a fluorinated thiourea derivative with 78% efficiency . Key parameters include solvent choice (e.g., acetone or ethanol), reaction temperature (reflux conditions), and inert atmospheres (nitrogen) to minimize side reactions. Purification via recrystallization from methanol or acetonitrile is recommended . Yield optimization may require adjusting stoichiometry, using catalysts like DMAP for esterification steps , or employing high-purity starting materials to reduce byproducts.

Q. How can spectroscopic techniques (FT-IR, NMR) confirm the structural integrity of this compound?

- FT-IR : Key peaks include ν(N–H) at ~3179 cm⁻¹, ν(C=S) at ~1190 cm⁻¹, and aromatic ν(C=C) at ~1528 cm⁻¹. The absence of ν(C=O) (1708 cm⁻¹) confirms successful conversion from isothiocyanate precursors .

- NMR : H NMR should show NH protons as broad singlets (δ 9–11 ppm) and fluorine coupling in the aromatic region (δ 7–8 ppm). C NMR will display thiourea C=S at ~180 ppm . Microelemental analysis (C, H, N, S) should align with theoretical values (e.g., C: 49.40%, S: 18.84%) .

Q. What are the solubility properties of this compound, and how do they influence experimental design?

Thiourea derivatives are highly soluble in polar solvents like water (137 g/L at 20°C), ethanol, and methanol but insoluble in non-polar solvents . For biological assays, DMSO is often used due to its compatibility with cell cultures. Solubility can be enhanced by derivatization (e.g., Schiff base formation ) or co-solvent systems (water-ethanol mixtures). Precipitation protocols for crystallization require slow cooling and controlled pH .

Advanced Research Questions

Q. How does the fluorine substitution at the 4-position of the indazole ring influence the compound’s bioactivity and binding affinity?

Fluorine’s electronegativity enhances hydrogen bonding and hydrophobic interactions, improving target binding. For example, fluorinated thioureas exhibit increased inhibition of influenza neuraminidase and antimicrobial activity compared to non-fluorinated analogs . Computational studies (DFT/B3LYP) can optimize molecular geometry to evaluate bond angles (e.g., C2–C1–N1–C7 torsion angle: 44.6°) and intramolecular hydrogen bonds, which correlate with biological efficacy .

Q. What experimental evidence supports the role of this compound in inducing mitochondrial-mediated apoptosis?

Thiourea derivatives disrupt mitochondrial membrane potential (ΔψM) by activating cytochrome c release and downregulating Bcl-2. For instance, analogs like thienylthiazole-aryl-thiourea hybrids showed 60–70% apoptosis in cancer cell lines via caspase-3 activation . Methodologies include:

- Flow cytometry with JC-1 dye to measure ΔψM.

- Western blotting for Bcl-2/Bax ratios.

- Confocal microscopy to track cytochrome c translocation .

Q. How can crystallographic data resolve structural ambiguities in thiourea derivatives, and what challenges arise during refinement?

Single-crystal X-ray diffraction (e.g., SHELX programs ) reveals intermolecular interactions, such as N–H···S and N–H···F hydrogen bonds forming 2D sheets . Challenges include:

Q. What strategies mitigate thiourea toxicity in pharmacological studies while retaining efficacy?

- Prodrug design : Mask the thiourea moiety with labile groups (e.g., ester linkages) that cleave in target tissues.

- Co-administration with antioxidants : Reduces ROS generation linked to thyroid toxicity .

- Structure-activity relationship (SAR) studies : Modifying the indazole substituents (e.g., methyl groups) to lower IC50 values while reducing cytotoxicity .

Q. How do contradictory results in thiourea’s efficacy across biological assays arise, and how can they be resolved?

Variability in results may stem from:

- Cell line heterogeneity : Use standardized cell models (e.g., NCI-60 panel) for reproducibility .

- Redox interference : Thiourea’s reducing properties may skew MTT assay results; validate with alternative assays (e.g., ATP luminescence) .

- Concentration thresholds : Dose-response curves (0.1–100 µM) identify optimal therapeutic windows .

Methodological Challenges and Data Interpretation

Q. What computational approaches predict the reactivity and stability of this compound in aqueous environments?

- Molecular dynamics (MD) simulations : Model solvation effects and hydrolysis rates.

- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites prone to degradation .

- pKa prediction tools (ADMET Predictor) : Estimate protonation states affecting solubility and membrane permeability .

Q. How can thiourea’s application in non-biological contexts (e.g., gold leaching) inform its handling in pharmacological research?

Thiourea’s high gold dissolution rate (via Au(S=C(NH2)2)2<sup>+</sup> complexes ) highlights its redox activity, necessitating inert storage conditions (argon, -20°C) to prevent oxidation. Lessons from industrial leaching (e.g., reagent recycling ) can inspire drug delivery systems with recyclable carriers.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products